molecular formula C10H7ClO B145243 1H-Indene-1-carbonyl chloride CAS No. 128454-13-7

1H-Indene-1-carbonyl chloride

Cat. No. B145243
M. Wt: 178.61 g/mol
InChI Key: WVFYMHFZHRIIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in common organic solvents such as chloroform, ether, and benzene.

Mechanism Of Action

1H-Indene-1-carbonyl chloride is a reactive compound that can undergo various chemical reactions. It can react with amines, alcohols, and other nucleophiles to form corresponding derivatives. The mechanism of action of 1H-Indene-1-carbonyl chloride in organic synthesis involves the activation of the carbonyl group, which makes it more reactive towards nucleophilic attack.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride. However, it is known to be a reactive compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care in the laboratory.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Indene-1-carbonyl chloride in lab experiments is its high reactivity towards nucleophiles. It can be used to prepare a wide range of organic compounds with different functional groups. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage.

Future Directions

There are several future directions for the use of 1H-Indene-1-carbonyl chloride in scientific research. One of the areas of research is the development of new synthetic methodologies using 1H-Indene-1-carbonyl chloride as a reagent. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using 1H-Indene-1-carbonyl chloride as a starting material. Additionally, the study of the biochemical and physiological effects of 1H-Indene-1-carbonyl chloride can provide valuable insights into its potential applications in the field of medicine.
Conclusion:
In conclusion, 1H-Indene-1-carbonyl chloride is a versatile compound that has a wide range of scientific research applications. Its high reactivity towards nucleophiles makes it a valuable reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it requires careful handling and storage. Further research on the synthesis and applications of 1H-Indene-1-carbonyl chloride can lead to the development of new synthetic methodologies and the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

1H-Indene-1-carbonyl chloride can be synthesized by the reaction of indene with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature, and the yield of the product is high.

Scientific Research Applications

1H-Indene-1-carbonyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis for the preparation of various functional groups.

properties

CAS RN

128454-13-7

Product Name

1H-Indene-1-carbonyl chloride

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

1H-indene-1-carbonyl chloride

InChI

InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H

InChI Key

WVFYMHFZHRIIIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

Canonical SMILES

C1=CC=C2C(C=CC2=C1)C(=O)Cl

synonyms

1H-Indene-1-carbonyl chloride (9CI)

Origin of Product

United States

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